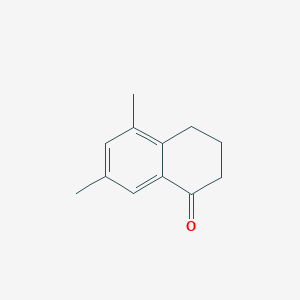

5,7-Dimethyl-1-tetralone

Beschreibung

Significance of 1-Tetralone (B52770) Scaffolds in Modern Organic Synthesis and Natural Product Chemistry

The 1-tetralone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a cornerstone in the fields of organic synthesis and natural product chemistry. wikipedia.orgsemanticscholar.orgedu.krd This structural motif is present in a wide array of naturally occurring compounds with diverse biological activities. semanticscholar.org For instance, the carbon skeleton of 1-tetralone is found in Aristelegone A, a natural product utilized in traditional Chinese medicine. wikipedia.orgmaterialsciencejournal.org

The versatility of the 1-tetralone framework makes it an attractive starting material for the synthesis of various pharmaceuticals and agricultural agents. wikipedia.orgedu.krd Its reactivity allows for a multitude of chemical modifications, providing access to a rich library of derivatives. edu.krdresearchgate.net The α-methylene group and the carbonyl group are key sites for reactions, enabling the construction of more complex molecular architectures. wikipedia.org For example, 1-tetralone is a crucial precursor in the industrial synthesis of 1-naphthol (B170400), which is subsequently used to produce insecticides like carbaryl (B1668338) and the beta-blocker propranolol. wikipedia.org Furthermore, the 1-tetralone core is a building block for compounds with potential therapeutic applications, including anticancer, antidepressant, and acetylcholinesterase inhibitory activities. edu.krdresearchgate.net

Research Context of Dimethylated Tetralones within the Broader Tetralone Family

Within the extensive family of tetralone derivatives, dimethylated tetralones represent a specific area of research focus. The introduction of methyl groups onto the aromatic ring of the tetralone scaffold can significantly impact the molecule's properties and biological activity. The position and number of these methyl groups can influence the electronic and steric environment of the molecule, thereby directing the course of chemical reactions and affecting interactions with biological targets.

Research into dimethylated tetralones often involves their synthesis and subsequent use as intermediates in the preparation of more complex molecules. For example, 5,7-dimethyl-1-tetralone has been utilized in the synthesis of new coumarin (B35378) derivatives and 5,7-dimethyl-1,2-naphthoquinones. biocompare.com Furthermore, studies have explored the conversion of dimethylated tetralones, such as 5,8-dimethyl-1-tetralone (B1583675), into other valuable intermediates for the synthesis of sesquiterpenes, a class of natural products. researchgate.net The investigation of the chemical reactivity of these compounds, including reactions like intramolecular proton transfer, provides deeper insights into their fundamental chemical behavior. scilit.com The study of various dimethylated tetralones, such as 4,7-dimethyl-1-tetralone and 6,7-dimethyl-1-tetralone (B97734), contributes to a broader understanding of how substitution patterns on the tetralone ring system affect its chemical and physical properties. chemeo.comchembk.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | biocompare.comamerigoscientific.comnih.gov |

| Molecular Weight | 174.23 g/mol | biocompare.com |

| Melting Point | 48-50 °C | chemicalbook.comamadischem.com |

| Boiling Point | 98-100 °C at 0.2 mmHg | chemicalbook.comamadischem.com |

| Appearance | Not explicitly stated for this compound, but 1-tetralone is a colorless oil. wikipedia.org | |

| Solubility | Soluble in organic solvents, insoluble in water (inferred from 1-tetralone). wikipedia.orgchembk.com | |

| Density | 0.9540 (rough estimate) | chemicalbook.com |

| Refractive Index | 1.5370 (estimate) | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJCNOMEGPDXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC(=O)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159734 | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13621-25-5 | |

| Record name | 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-Dimethyl-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9MMT5Y6ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,7 Dimethyl 1 Tetralone and Analogous Structures

Established Synthetic Pathways to the 1-Tetralone (B52770) Core Structure

The construction of the 1-tetralone framework is a well-documented field in organic synthesis, with several reliable methods being widely employed. These pathways offer access to the fundamental benzo-fused cyclohexanone (B45756) structure from various acyclic or aromatic precursors.

Friedel-Crafts Acylation and Intramolecular Cyclization Approaches

One of the most fundamental and widely used methods for synthesizing 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids or their corresponding acid chlorides. researchgate.netwikipedia.org This reaction involves an electrophilic aromatic substitution where the acyl group attacks the aromatic ring, leading to cyclization. The direct dehydrative cyclization of 4-arylbutyric acids is often preferred as it generates only water as a byproduct. nih.gov

The choice of catalyst is crucial for the success of the reaction. Traditional methods often employ strong Brønsted or Lewis acids such as polyphosphoric acid (PPA), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄). semanticscholar.orgwikipedia.org For instance, the AlCl₃-catalyzed acylation of benzene (B151609) with γ-butyrolactone can produce 1-tetralone. wikipedia.org More contemporary approaches utilize catalytic amounts of metal triflates (M(OTf)₃ where M = Bi, Ga, In) or bismuth(III) bis(triflimide) (Bi(NTf₂)₃), which can promote the reaction efficiently. nih.gov The use of 4-phenylbutanoic acid chlorides can lead to significantly shorter reaction times compared to the corresponding carboxylic acids. wikipedia.org Furthermore, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to promote the cyclization of 4-phenylbutanoic acid chlorides with electron-donating groups under mild, catalyst-free conditions, achieving yields greater than 90%. wikipedia.org

| Precursor | Catalyst/Reagent | Product | Reported Yield |

|---|---|---|---|

| 4-Phenylbutanoic acid | Bi(NTf₂)₃ (1 mol%) | 1-Tetralone | 97% nih.gov |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | Trichloroacetic anhydride | 6,7-Dimethoxy-1-tetralone | 97% lookchem.com |

| 4-(4-Methoxyphenyl)butanoic acid | Trichloroacetic anhydride | 7-Methoxy-1-tetralone | 92% lookchem.com |

| Benzene + γ-Butyrolactone | AlCl₃ | 1-Tetralone | N/A wikipedia.org |

Oxidative Transformations in Tetralone Synthesis

Oxidative methods provide an alternative route to the 1-tetralone core, typically starting from 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) or its derivatives. The benzylic position of tetralin is susceptible to oxidation to form the corresponding ketone.

A common approach is the liquid-phase air oxidation of tetralin, often catalyzed by heavy metal ions like Cr³⁺ or Cu²⁺. This process proceeds via a 1-hydroperoxide intermediate, yielding a mixture of 1-tetralol and the final product, 1-tetralone. biosynth.com Various oxidizing agents have been employed for this transformation. For example, chromium trioxide (CrO₃) in acetic acid can be used to oxidize 5-nitrotetralin to a mixture of nitro-1-tetralones. scbt.com

Other notable oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for the oxidative dehydrogenation of substituted tetralones. researchgate.netwikipedia.org For instance, treatment of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene affords juglone (B1673114) in good yield. researchgate.netwikipedia.org Manganese dioxide (MnO₂) has also been used, converting 5,8-dihydroxy-1-tetralone into a mixture of juglone and naphthazarin. researchgate.netwikipedia.org

Hydrogenation-Based Routes from Naphthol Precursors

The synthesis of 1-tetralones can also be achieved through the selective hydrogenation of naphthols. This method involves the reduction of the unsubstituted aromatic ring of the naphthol substrate while leaving the hydroxyl-bearing ring intact, which then tautomerizes to the ketone form.

This transformation is typically performed under catalytic hydrogenation conditions. For example, 1-naphthol (B170400) can be hydrogenated in the presence of a Raney nickel catalyst at elevated temperatures (170-250 °C) and pressures (3.0-5.0 MPa) to yield a mixture containing 1-tetralone. wikipedia.org Supported palladium catalysts have also been shown to be effective for the selective hydrogenation of naphthols to the corresponding tetralones, particularly when using supercritical carbon dioxide as the solvent. lookchem.com The presence of a base can influence the reaction, as demonstrated in the synthesis of 6-methoxy-α-tetralone. Over certain catalysts like HY zeolite, 1-tetralone can be converted to 1-naphthol at lower temperatures through dehydrogenation, illustrating the reversible nature of this process under specific conditions.

Targeted Synthesis of 5,7-Dimethyl-1-tetralone

The targeted synthesis of this compound (CAS 13621-25-5) is most logically achieved via the intramolecular Friedel-Crafts cyclization of a specifically substituted precursor. nih.govscbt.com This approach leverages the robust and predictable nature of the Friedel-Crafts acylation on a tailored substrate.

The key starting material for this synthesis is 4-(3,5-dimethylphenyl)butanoic acid. This precursor contains the necessary carbon skeleton and substitution pattern. The intramolecular cyclization is induced by a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). semanticscholar.orgwikipedia.org In this reaction, the carboxylic acid is activated by the catalyst to form an acylium ion intermediate. This electrophile then attacks the activated aromatic ring at the position ortho to one of the methyl groups, leading to the formation of the six-membered ketone ring and yielding the final product, this compound. The presence of two meta-directing methyl groups on the phenyl ring directs the cyclization to one of the two equivalent ortho positions, ensuring regiochemical control.

Derivatization Strategies for this compound and Related Tetralones

Once the this compound core is synthesized, it can be further modified to create a range of derivatives. The reactivity of the tetralone structure allows for functionalization at several positions, most notably at the carbon atom adjacent to the carbonyl group.

Functionalization of Alpha-Positions

The methylene (B1212753) group in the α-position to the keto group (the C2 position) of 1-tetralone is particularly reactive due to the electron-withdrawing effect of the carbonyl, which makes the α-protons acidic. biosynth.com This reactivity allows for a variety of functionalization reactions.

One common reaction is the introduction of substituents via enolate chemistry. For example, 1-tetralone can react with formaldehyde (B43269) (often in the form of trioxane) to yield 2-methylene-1-tetralone. biosynth.com Other electrophiles can also be introduced at this position. Recent advances in synthetic methodology have explored the concept of α-umpolung, which reverses the normal polarity of this position. Using hypervalent iodine(III) reagents, the α-position of ketones can be converted into an electrophilic α-carbocationic synthon, enabling the direct addition of various nucleophiles. This modern approach complements traditional enolate chemistry and expands the possibilities for creating diverse tetralone derivatives.

Condensation Reactions for Novel Heterocyclic Architectures

The α-tetralone scaffold is a valuable precursor for the synthesis of diverse heterocyclic systems through condensation reactions. The active methylene group at the C2 position and the carbonyl group are key reactive sites that enable the construction of fused and spirocyclic frameworks.

One-pot multicomponent reactions, such as ternary condensations, provide an efficient pathway to complex heterocyclic structures. For instance, the reaction of an α-tetralone with an aromatic aldehyde and a compound containing an active methylene group (like malononitrile (B47326) or cyanoacetamide) in the presence of a base can yield highly functionalized benzo[h]quinoline (B1196314) derivatives. researchgate.net While specific studies on this compound are not prevalent, its reactivity is expected to be analogous to the parent α-tetralone, leading to the corresponding dimethyl-substituted benzo[h]quinolines.

The general scheme for this type of reaction involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the tetralone enolate, and subsequent cyclization and aromatization. The choice of solvent and base is critical in directing the reaction towards the desired product. researchgate.net

Another significant application is the synthesis of spiro compounds. The reaction of α-tetralone with isatin (B1672199) (1H-indole-2,3-dione) and malononitrile can produce spiro[benzo[h]chromene-4,3'-indoline] derivatives. These reactions highlight the versatility of the tetralone core in generating molecular complexity from simple starting materials. researchgate.net

Below is a table illustrating typical reagents and the resulting heterocyclic systems from the condensation of α-tetralone, which serves as a model for the reactivity of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Resulting Heterocyclic System |

| α-Tetralone | Aromatic Aldehyde | Malononitrile | Sodium Alkoxide | 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline |

| α-Tetralone | Aromatic Aldehyde | Cyanoacetamide | Sodium Alkoxide | 4-Aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one |

| α-Tetralone | 1H-Indole-2,3-dione | Malononitrile | Piperidine | 2-Amino-3-cyano-5,6-dihydro-spiro[benzo[h]chromene-4,3'-indol]-2'-one |

This table is based on the reactivity of the parent α-tetralone scaffold as an analogue for this compound. researchgate.net

Cycloaddition Reactions, including Diels-Alder Processes

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the tetralone framework itself and for further functionalization. semanticscholar.orgrsc.org The [4+2] cycloaddition between a conjugated diene and a dienophile can efficiently generate the six-membered ring characteristic of the tetralone core. semanticscholar.org

While this compound itself is not typically used as a diene or dienophile in subsequent cycloaddition reactions, its synthesis can be envisioned through such pathways. More commonly, derivatives of tetralone are employed in cascade reactions that incorporate a cycloaddition step. For example, a tandem aldol (B89426) condensation-Diels-Alder-aromatization sequence has been developed for the synthesis of polysubstituted 2-tetralone (B1666913) derivatives. cdnsciencepub.com This one-pot process involves the in-situ formation of a diene from an aldol condensation, which then undergoes a Diels-Alder reaction with a dienophile like diethyl acetylenedicarboxylate. cdnsciencepub.com

A different strategy involves the formation of an ortho-xylylene intermediate, which can then be trapped by a dienophile in a Diels-Alder reaction to form the tetralin skeleton. This has been demonstrated in a nitrogen deletion/Diels-Alder cascade reaction starting from isoindoline (B1297411) derivatives. acs.org This approach offers a novel route to substituted tetralins that could be subsequently oxidized to the corresponding tetralones. acs.org

The table below summarizes representative Diels-Alder reaction components that lead to tetralin or tetralone structures.

| Diene (or precursor) | Dienophile | Reaction Type | Resulting Core Structure |

| In-situ generated diene from aldol condensation | Diethyl acetylenedicarboxylate | Tandem Aldol-Diels-Alder | Polysubstituted 2-tetralone |

| ortho-Xylylene (from isoindoline) | Dimethyl fumarate | Nitrogen Deletion/Diels-Alder | Substituted Tetralin |

| 1,3-Butadiene derivative | Benzoquinone derivative | [4+2] Cycloaddition | Bicyclic Juglone (Tetralone precursor) |

This table illustrates general Diels-Alder strategies for synthesizing the tetralone scaffold, providing a conceptual basis for the synthesis of analogues like this compound. semanticscholar.orgcdnsciencepub.comacs.org

Regioselective Nitration and Other Aromatic Substitutions

Electrophilic aromatic substitution is a fundamental method for functionalizing the benzene ring of the tetralone scaffold. Nitration, in particular, is a key transformation as the resulting nitro group can be readily converted into other functional groups such as amines, which are valuable for further synthetic elaborations. researchgate.net

The regioselectivity of nitration on the this compound ring is governed by the directing effects of the existing substituents. The two methyl groups are ortho-, para-directing and activating, while the carbonyl group of the tetralone ring is meta-directing and deactivating. The position of nitration will therefore be the result of the combined influence of these groups. For this compound, the C6 and C8 positions are activated by the methyl groups. The C6 position is ortho to the C5-methyl and para to the C7-methyl, making it a highly likely site for electrophilic substitution. The C8 position is ortho to the C7-methyl group.

Various nitrating agents can be employed, and the choice of reagent and reaction conditions can influence the regioselectivity and yield. materialsciencejournal.org Common nitrating systems include nitric acid in sulfuric acid, nitric acid in acetic anhydride, or milder reagents like copper(II) nitrate. materialsciencejournal.org The table below details different nitrating conditions used for various substituted tetralones, which can be extrapolated to predict the outcome for this compound.

| Tetralone Substrate | Nitrating Agent | Solvent | Major Product(s) |

| 1-Tetralone | HNO₃ / H₂SO₄ | - | 5-Nitro-1-tetralone & 7-Nitro-1-tetralone |

| 1-Tetralone | NH₄NO₃ / TFAA | Dichloromethane | 7-Nitro-1-tetralone (58% yield) |

| 5-Hydroxy-1-tetralone | HNO₃ / AcOH | Acetic Acid | 6-Nitro-5-hydroxy-1-tetralone (47% yield) |

| 6-Methoxy-1-tetralone | HNO₃ / H₂SO₄ | Acetone | 5-Nitro- & 7-Nitro-6-methoxy-1-tetralone |

| 5-Methoxy-1-tetralone | Cu(NO₃)₂ / Ac₂O | Diethyl ether | 6-Nitro- & 8-Nitro-5-methoxy-1-tetralone (1:1 ratio) |

This table is compiled from a review on the nitration of α-tetralones and provides a basis for selecting conditions for the nitration of this compound. materialsciencejournal.org

Chemoenzymatic Approaches in Tetralone Synthesis

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the power of traditional organic chemistry. This approach is particularly valuable for the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

In the context of tetralone synthesis, enzymes can be used for key stereoselective steps. For example, baker's yeast (Saccharomyces cerevisiae) is often used for the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols. This methodology has been applied in the total synthesis of optically active terpenoids that are based on a tetralone scaffold. semanticscholar.org

A typical chemoenzymatic strategy might involve the chemical synthesis of a substituted tetralone, followed by an enzymatic reduction to create a chiral center. This chiral alcohol can then be carried forward through further chemical steps. Alternatively, an enzymatic resolution step can be employed late in the synthesis to separate enantiomers. semanticscholar.org

For instance, in the synthesis of (R)-(+)-aristelegone-A, a chiral tetralone scaffold was prepared via a classic Friedel-Crafts reaction, which was then subjected to further transformations. An alternative approach in the synthesis of a related compound involved the baker's yeast-mediated reduction of a substituted (E)-3-aryl-but-2-enal to produce a chiral alcohol as a key starting material. semanticscholar.org While a specific chemoenzymatic synthesis starting from this compound is not documented, these examples demonstrate the potential of this strategy.

| Synthetic Goal | Key Chemoenzymatic Step | Enzyme/Organism | Substrate Class | Product Class |

| Enantioselective synthesis of chiral tetralone precursor | Asymmetric reduction | Baker's Yeast | (E)-3-Aryl-but-2-enal | (S)-3-Aryl-butan-1-ol |

| Access to both enantiomers of a terpenoid | Late-stage enzymatic resolution | Not specified | Racemic tetralone-based intermediate | Enantiomerically pure terpenoids |

| Asymmetric synthesis of 4-hydroxy tetralone | Catalytic enantioselective monoreduction | (R)-CBS catalyst with catecholborane | Tetralin-1,4-dione | (S)-4-Hydroxy-1-tetralone |

This table illustrates the application of chemoenzymatic methods in the synthesis of chiral molecules containing the tetralone core. semanticscholar.org

Reaction Chemistry and Mechanistic Investigations of 5,7 Dimethyl 1 Tetralone Analogues

Reactivity Profiles of the Tetralone Carbonyl and Aromatic Moiety

The reactivity of 5,7-dimethyl-1-tetralone is characterized by the distinct chemical properties of its carbonyl group and the dimethylated aromatic ring. The carbonyl group readily undergoes reactions typical of ketones, while the aromatic moiety can participate in electrophilic substitution reactions, with the substitution pattern being influenced by the existing functional groups.

The ketone functionality at the C-1 position is susceptible to nucleophilic attack. A notable example is the Leuckart reaction, where this compound is converted to its corresponding formamide, which can then be hydrolyzed to yield 1-amino-5,7-dimethyltetralin . This transformation highlights the accessibility of the carbonyl carbon to nucleophiles. Furthermore, the α-methylene group (at the C-2 position) is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent reactions. For instance, in the case of the parent 1-tetralone (B52770), this position can be functionalized, such as through reaction with formaldehyde (B43269) to yield 2-methylene-1-tetralone wikipedia.org.

The aromatic ring of this compound contains two methyl groups and an acyl group attached to the benzene (B151609) ring. The methyl groups are activating and ortho-, para-directing, while the acyl group is deactivating and meta-directing. The combined electronic effects of these substituents influence the regioselectivity of electrophilic aromatic substitution reactions. The positions C-6 and C-8 are activated by the methyl groups, but the steric hindrance from the adjacent dimethyl and fused ring systems can influence the accessibility of these positions to incoming electrophiles.

Table 1: Reactivity of Functional Groups in Dimethyl-1-tetralone Analogues

| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |

|---|---|---|---|

| Carbonyl (C=O) | Nucleophilic Addition | Grignard Reagents (e.g., PhMgBr) | Tertiary Alcohol |

| Carbonyl (C=O) | Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Carbonyl (C=O) | Reductive Amination (Leuckart) | Formic acid/Ammonia or Formamide | Amine |

| α-Methylene (C-2) | Enolate Formation | Strong Base (e.g., LDA) | Enolate |

| α-Methylene (C-2) | Aldol (B89426) Condensation | Aldehyde/Base | α,β-Unsaturated Ketone |

| Aromatic Ring | Electrophilic Substitution | Nitrating agents (HNO3/H2SO4) | Nitro-substituted tetralone |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Acyl-substituted tetralone |

Radical Cyclization Mechanisms in Tetralone Formation

While specific studies on the formation of this compound via radical cyclization are not extensively documented in the reviewed literature, the general principles of radical cyclization are well-established for the synthesis of tetralone scaffolds. These reactions typically involve the formation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic ring.

The key step in this process is the generation of a radical, often at a position that allows for a favorable 6-endo-trig cyclization to form the six-membered ring of the tetralone system. For instance, a radical generated on a side chain attached to a benzene ring can attack the aromatic ring to form a new carbon-carbon bond, leading to the fused ring system. The regioselectivity of the cyclization is influenced by the stability of the resulting radical intermediate and the electronic properties of the aromatic ring.

In the context of substituted tetralones, the position of the substituents on the aromatic ring can influence the rate and regioselectivity of the radical cyclization. Electron-donating groups, such as methyl groups, can activate the aromatic ring towards radical attack. The formation of 1-alkylisoquinolines through a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes provides a modern example of radical cyclization to form heterocyclic structures, with principles that can be conceptually extended to carbocyclic systems like tetralones thieme.de. Similarly, the diastereospecific synthesis of tetrahydroisoquinolines via aryl radical cyclization demonstrates the power of radical-mediated ring closure in constructing complex molecular architectures researchgate.net.

Regioselectivity and Stereoselectivity in Chemical Transformations of Dimethyltetralones

Regioselectivity and stereoselectivity are crucial considerations in the chemical transformations of substituted tetralones like this compound. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others wikipedia.orgkhanacademy.orgstudy.commasterorganicchemistry.com.

In reactions involving the aromatic ring of this compound, the directing effects of the substituents play a key role in determining the regioselectivity of electrophilic substitution. The two methyl groups at positions 5 and 7 are ortho, para-directing, while the carbonyl group is meta-directing. This would direct incoming electrophiles to the C-6 and C-8 positions, although steric hindrance may favor substitution at the less hindered C-6 position.

Stereoselectivity becomes important when new chiral centers are created during a reaction. For example, the reduction of the carbonyl group of this compound with a hydride reducing agent can, in principle, lead to a racemic mixture of the corresponding alcohol if the starting material is achiral and no chiral reagents or catalysts are used. However, the use of chiral reducing agents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer. The stereoselective synthesis of highly-congested tetralin-fused spirooxindoles highlights the potential for controlling stereochemistry in reactions involving tetralone-like structures chemrxiv.org. The hydroboration-oxidation of 1-methylcyclohexene serves as a classic example where both regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition) are observed chemrxiv.org.

Table 2: Factors Influencing Selectivity in Dimethyltetralone Reactions

| Type of Selectivity | Influencing Factors | Example Reaction |

|---|---|---|

| Regioselectivity | Electronic effects of substituents (directing groups) | Electrophilic Aromatic Substitution |

| Steric hindrance around reactive sites | Friedel-Crafts Acylation | |

| Stereoselectivity | Nature of the reagent (chiral vs. achiral) | Asymmetric Reduction of Carbonyl |

| Presence of a chiral catalyst or auxiliary | Enantioselective Alkylation | |

| Reaction mechanism (e.g., syn- or anti-addition) | Catalytic Hydrogenation |

Transition-Metal Catalysis in Derivatization and Rearrangement Reactions

Transition-metal catalysis offers a powerful toolkit for the derivatization and rearrangement of organic molecules, including tetralone systems. Catalysts based on palladium, rhodium, and ruthenium are particularly versatile in promoting a wide range of transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for forming new carbon-carbon bonds libretexts.orglibretexts.orgunistra.fr. For this compound, these reactions could be employed to introduce new substituents onto the aromatic ring, provided a suitable leaving group (e.g., a halide or triflate) is present on the ring. The Buchwald-Hartwig amination, another palladium-catalyzed process, allows for the formation of carbon-nitrogen bonds libretexts.org.

Ruthenium catalysts are known for their utility in a variety of reactions, including hydrogenation, oxidation, and C-H activation alfachemic.comnih.gov. Ruthenium-catalyzed hydroarylation, for instance, enables the addition of an aromatic C-H bond across an olefin, providing a direct method for alkylating aromatic rings rsc.orgacs.org. A ruthenium(II)-catalyzed arylation of 1-tetralone with a phenyl boronic acid ester has been reported to yield 8-phenyl-1-tetralone, demonstrating the potential for C-H functionalization at the C-8 position wikipedia.org. Ruthenium catalysts are also effective in formal hydroamination reactions acs.org.

Rhodium catalysts are also widely used in organic synthesis, particularly for asymmetric hydrogenation and hydroformylation reactions. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been used for the diastereoselective synthesis of morpholines, showcasing the ability of rhodium to control stereochemistry in cyclization reactions rsc.org.

Table 3: Examples of Transition-Metal Catalyzed Reactions Applicable to Tetralone Scaffolds

| Metal Catalyst | Reaction Type | Substrate Requirement | Potential Product |

|---|---|---|---|

| Palladium | Suzuki Coupling | Aryl halide/triflate | Aryl-substituted tetralone |

| Heck Reaction | Aryl halide/triflate | Alkenyl-substituted tetralone | |

| Buchwald-Hartwig Amination | Aryl halide/triflate | Amino-substituted tetralone | |

| Ruthenium | C-H Arylation | C-H bond, Aryl boronic ester | Aryl-substituted tetralone |

| Hydrogenation | Carbonyl group | Tetralol | |

| Rhodium | Asymmetric Hydrogenation | Carbonyl group | Chiral Tetralol |

| Hydroformylation | Alkene substituent | Aldehyde-functionalized tetralone |

Advanced Spectroscopic Characterization Techniques in 5,7 Dimethyl 1 Tetralone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,7-Dimethyl-1-tetralone. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon environments within the molecule can be assembled.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct signals in the downfield region, characteristic of their electron-deficient environment. The two methyl groups attached to the aromatic ring will each produce a singlet, with their specific chemical shifts influenced by their position relative to the ketone group and the other methyl group. The aliphatic protons of the tetralone ring system exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the carbonyl group (C2) are expected to be deshielded and appear at a lower field compared to the other aliphatic protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield. The aromatic carbons will have chemical shifts in the typical aromatic region, with variations depending on their substitution. The carbons of the two methyl groups will be found in the upfield aliphatic region.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | m |

| Aliphatic-H (C2) | 2.9 | t |

| Aliphatic-H (C3) | 2.0 | m |

| Aliphatic-H (C4) | 2.6 | t |

| Methyl-H (C5) | 2.3 | s |

| Methyl-H (C7) | 2.2 | s |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C=O | 198.0 |

| Aromatic-C | 125.0 - 145.0 |

| Aliphatic-C2 | 39.0 |

| Aliphatic-C3 | 23.0 |

| Aliphatic-C4 | 30.0 |

| Methyl-C5 | 21.0 |

| Methyl-C7 | 20.5 |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This typically appears in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the saturated portion of the tetralone ring are observed just below 3000 cm⁻¹.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (174.24 g/mol ). The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for tetralones include the loss of small molecules like CO and ethylene, as well as cleavage of the aliphatic ring.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1685 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 146 | [M - CO]⁺ |

| 131 | [M - CO - CH₃]⁺ |

Computational Chemistry and Theoretical Studies of 5,7 Dimethyl 1 Tetralone Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Stability Assessment

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating reaction mechanisms and assessing the stability of various chemical compounds, including derivatives of 5,7-Dimethyl-1-tetralone.

DFT calculations are employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways, activation energies, and the thermodynamic feasibility of chemical transformations involving tetralone scaffolds. For instance, in the synthesis of tetralone derivatives, DFT can be used to predict the most likely reaction pathway, thereby optimizing reaction conditions and improving yields. mdpi.com

Furthermore, DFT is instrumental in assessing the structural stability of different substituted tetralones. By calculating the total electronic energy of various isomers or conformers, the most stable structures can be identified. researchgate.net Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, derived from DFT calculations, provide insights into the chemical reactivity and kinetic stability of the molecules. A large HOMO-LUMO gap generally implies high stability. researchgate.net These calculations can guide the synthesis of more stable and potent this compound derivatives for various applications.

The table below illustrates typical data obtained from DFT calculations for assessing molecular stability.

| Parameter | Value | Significance |

| Total Energy (Hartree) | -540.1234 | Lower energy indicates higher stability. |

| HOMO Energy (eV) | -6.54 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.23 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.31 | A larger gap suggests higher kinetic stability. |

Molecular Docking Simulations in Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, molecular docking is extensively used to study their interactions with protein targets, which is a critical step in drug discovery. ijpsjournal.comrasayanjournal.co.innih.gov

These simulations place a ligand (the tetralone derivative) into the binding site of a protein and calculate a binding affinity or scoring function, which estimates the strength of the interaction. The results provide valuable information on the binding mode, key amino acid residues involved in the interaction, and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ijpsjournal.comnih.govnih.gov

For example, docking studies of α-tetralone derivatives against the Plasmodium falciparum formate-nitrite transporter (PfFNT) have identified compounds with strong binding affinities, comparable to or better than reference inhibitors. ijpsjournal.com Analysis of the docking poses revealed crucial hydrogen bonding with residues like THR106 and GLY107, guiding the rational design of new, more potent antimalarial agents. ijpsjournal.com Similarly, tetralone-based chalcone (B49325) derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) to evaluate their potential as anticancer agents. rasayanjournal.co.in

The following interactive table presents hypothetical docking results for a series of this compound derivatives against a protein target.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| DM-Tetralone-1 | -9.3 | THR106, GLY107, ILE98 |

| DM-Tetralone-2 | -9.0 | THR106, GLY107 |

| DM-Tetralone-3 | -8.5 | ILE98, VAL54 |

| DM-Tetralone-4 | -7.8 | LEU102, PHE212 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govbio-hpc.eu This ligand-based approach is used to predict the activity of new or untested compounds based on the properties of known molecules. nih.govmdpi.com For this compound derivatives, QSAR can accelerate the discovery of compounds with enhanced biological profiles, such as antimicrobial or anticancer activity. nih.gov

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating molecular descriptors (physicochemical, topological, electronic, etc.), building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. nih.govmdpi.comresearchgate.net

A validated QSAR model can be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. dovepress.com For instance, a QSAR study on quinolinone-based thiosemicarbazones identified that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov Such insights are invaluable for rationally designing new tetralone derivatives with improved efficacy.

Below is an example of a QSAR equation and the descriptors that might be used to predict the biological activity of tetralone derivatives.

Example QSAR Equation: log(1/IC50) = 0.54 * logP - 0.02 * MW + 1.2 * HBD - 0.8 * TPSA + 2.1

| Descriptor | Description | Role in Activity |

| logP | Logarithm of the octanol-water partition coefficient | Represents lipophilicity, affecting cell membrane permeability. |

| MW | Molecular Weight | Relates to the size of the molecule. |

| HBD | Hydrogen Bond Donors | Number of hydrogen bond donors, crucial for target binding. |

| TPSA | Topological Polar Surface Area | Affects drug transport properties. |

Conformational Analysis and Energetic Favorability of Substituted Tetralones

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and the most stable (lowest energy) conformation is typically the most populated. For substituted tetralones, understanding their conformational preferences is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. nih.gov

Theoretical methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to perform conformational analysis. rsc.org These methods can calculate the energies of different conformations, such as the half-chair and envelope forms of the cyclohexanone (B45756) ring in the tetralone scaffold. rsc.org For α-tetralone, theoretical studies have investigated the relative stability of these conformations. rsc.org

The introduction of substituents, such as the two methyl groups in this compound, can significantly influence the energetic favorability of different conformations due to steric and electronic effects. By identifying the lowest energy conformer, researchers can gain a more accurate understanding of the molecule's bioactive shape, which is essential for structure-based drug design and for interpreting experimental data from techniques like NMR spectroscopy. mdpi.com

The following table shows a hypothetical energetic comparison of two possible conformations for a substituted tetralone.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Predicted Population (%) |

| Half-Chair | 0.00 | -55.2° | 75 |

| Envelope | 0.94 | -30.5° | 25 |

Applications in Natural Product Synthesis and Medicinal Chemistry

5,7-Dimethyl-1-tetralone as a Key Precursor in Natural Product Total Synthesis

Substituted tetralones are recognized as crucial starting materials for the total synthesis of a range of natural products. researchgate.netingentaconnect.combenthamdirect.com Their reactivity allows for the construction of more complex molecular architectures found in biologically active compounds isolated from natural sources. semanticscholar.orgresearchgate.net

While this compound represents a key structural element, the synthesis of specific terpenes and sesquiterpenes often utilizes closely related tetralone derivatives as starting materials. The core tetralone skeleton is fundamental to the synthetic strategy for this class of natural products.

Aristelegone A: This natural product is itself a substituted tetralone, specifically 4,7-dimethyl-6-methoxy-1-tetralone, and has been isolated from the plant family Aristolochiaceae. semanticscholar.orgwikipedia.org Syntheses of Aristelegone-A capitalize on the inherent reactivity of the tetralone framework to build the final complex structure. semanticscholar.org

Occidol: The synthesis of ar-occidol, a related aromatic sesquiterpene, has been accomplished starting from 5,8-dimethyl-1-tetralone (B1583675). researchgate.net The transformation involves a sequence of reduction, methylation, oxidation, and a Grignard reaction to achieve the target molecule. researchgate.net

Veadeiroic Acid: The total synthesis of this diterpene, which possesses a rare cleistanthene skeleton, has been approached using 5-methoxy-α-tetralone as the starting material. researchgate.net This underscores the utility of methoxy-substituted tetralones as precursors for complex diterpenoid compounds. researchgate.net

The tetralone subunit is a feature in numerous other natural products, and its derivatives are pivotal in their synthesis. semanticscholar.orgresearchgate.net Examples of natural products synthesized from tetralone precursors include O-methylasparvenone, 10-norparvulenone, catalponol, and perenniporide A. semanticscholar.orgrawdatalibrary.net These syntheses employ various chemical strategies, such as Friedel-Crafts acylation and radical cyclization reactions, to construct the core tetralone framework before elaborating it into the final natural product. semanticscholar.orgresearchgate.net

Tetralone Scaffolds in the Development of Biologically Active Compounds

The tetralone scaffold is a privileged structure in drug discovery, serving as the foundation for compounds with a wide array of pharmacological activities. researchgate.netnih.gov Its rigid bicyclic structure is amenable to chemical modification, allowing for the synthesis of libraries of derivatives that can be screened for various therapeutic applications. researchgate.netingentaconnect.combenthamdirect.com

Derivatives built upon the tetralone scaffold have demonstrated significant potential as anticancer agents. researchgate.netingentaconnect.combenthamdirect.comedu.krd Research has focused on synthesizing and evaluating novel tetralone-based compounds for their ability to inhibit cancer cell growth.

Mechanism of Action: Certain tetralone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit DNA synthesis, thereby halting their proliferation. nih.gov

Research Findings: A study on novel thiazoline-tetralin derivatives identified compounds with potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. nih.gov For instance, a derivative bearing a 4-methoxyphenyl (B3050149) moiety (Compound 4e) was particularly effective against the MCF-7 cell line, while compounds with halogenated phenyl groups (4f, 4g, 4h) showed excellent apoptosis-inducing activity against the A549 cell line. nih.gov

| Compound ID | Cell Line | Activity |

| 4e | MCF-7 | Highest antitumor efficiency, significant DNA synthesis inhibition, and apoptosis. nih.gov |

| 4f, 4g, 4h | A549 | Excellent apoptosis levels, even at concentrations lower than cisplatin. nih.gov |

The tetralone structure is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.gov Derivatives have shown broad-spectrum activity against various bacteria and fungi. researchgate.netnih.gov

Antibacterial Activity: Novel aminoguanidine-tetralone derivatives have been synthesized and tested against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govnih.gov Many of these compounds displayed strong activity, particularly against Gram-positive bacteria like S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.gov The mechanism for some derivatives involves the disruption of the bacterial membrane's integrity, leading to cell death. nih.govnih.gov

Antifungal Activity: Reviews of tetralone scaffolds also note their potential application as antifungal agents, contributing to their broad antimicrobial profile. researchgate.netnih.gov

Table 2: Antibacterial Activity of Aminoguanidine-Tetralone Derivatives

| Bacterial Type | Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive | ESKAPE strains | 0.5 - 4 | nih.gov |

| Gram-negative | Escherichia coli, Acinetobacter baumannii | 0.5 - 32 | nih.gov |

Tetralone derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. researchgate.netingentaconnect.com Their mechanism of action often involves the inhibition of key enzymes in the brain, such as cholinesterases and monoamine oxidases (MAO). nih.govnih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a cornerstone of Alzheimer's therapy. Certain α,β-unsaturated carbonyl-based tetralone derivatives have been identified as potent AChE inhibitors. nih.gov For example, compound 3f from one study showed an IC₅₀ value of 0.045 µM for AChE inhibition. nih.gov Other research on thiazoline-tetralin derivatives also identified compounds with significant AChE inhibitory activity. nih.gov

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. nih.gov Multiple studies have shown that α-tetralone derivatives are highly potent and selective inhibitors of MAO-B. nih.govnih.gov Substitutions at the C6 and C7 positions of the tetralone ring have been found to be critical for inhibitory activity. nih.govresearchgate.net For instance, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one was found to be a potent MAO-B inhibitor with an IC₅₀ value of 4.5 nM. nih.gov

Table 3: Neuropharmacological Activity of Select Tetralone Derivatives

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| α,β-Unsaturated Carbonyl | AChE | 0.045 µM | nih.gov |

| α,β-Unsaturated Carbonyl | MAO-B | 0.88 µM | nih.gov |

| C6-Substituted α-Tetralone | MAO-B | 4.5 nM | nih.gov |

| C7-Substituted α-Tetralone | MAO-B | 0.89 nM | researchgate.net |

Enzyme Inhibitors (e.g., MIF Tautomerase, CYP24A1)

Derivatives built upon the 1-tetralone (B52770) framework have shown inhibitory activity against key enzymes implicated in inflammatory diseases and cancer, such as Macrophage Migration Inhibitory Factor (MIF) tautomerase and Cytochrome P450 24A1 (CYP24A1).

Macrophage Migration Inhibitory Factor (MIF) Tautomerase

MIF is a pro-inflammatory cytokine involved in various immune responses. Its unique tautomerase enzymatic activity is a target for small molecule inhibitors to block its pro-inflammatory effects. tandfonline.comnih.gov Studies have demonstrated that certain E-2-arylmethylene-1-tetralones can efficiently bind to the active site of MIF and inhibit its tautomeric functions. tandfonline.comnih.gov This inhibition has been shown to reduce inflammatory macrophage activation. For instance, specific derivatives markedly inhibited the production of reactive oxygen species (ROS) and nitrite, suppressed NF-κB activation, and reduced the expression of inflammatory cytokines like TNF-α, IL-6, and CCL-2. tandfonline.comnih.gov While the specific inhibitory activity of this compound has not been detailed, the general class of tetralone derivatives represents a promising scaffold for developing MIF tautomerase inhibitors. tandfonline.comnih.govmtak.hu

Key Findings on Tetralone Derivatives as MIF Tautomerase Inhibitors

| Compound Class | Target Enzyme | Effect | Reference |

|---|---|---|---|

| E-2-arylmethylene-1-tetralones | MIF Tautomerase | Inhibition of tautomeric activity, reduction of inflammatory macrophage activation. | tandfonline.comnih.gov |

Cytochrome P450 24A1 (CYP24A1)

CYP24A1 is the primary enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D3 (1,25-D3), the active form of vitamin D. nih.gov Overexpression of CYP24A1 is observed in several cancers, including colorectal cancer, leading to reduced levels of 1,25-D3 and diminished anti-tumor effects. nih.gov Inhibition of CYP24A1 is therefore a strategic approach to enhance the therapeutic potential of vitamin D. nih.govmdpi.com

Research has identified certain 2-substituted-benzyl-6-methoxy-1-tetralones as inhibitors of CYP24A1. nih.gov Unlike azole-based inhibitors that bind to the heme iron of the enzyme, these tetralone derivatives interact with the active site through hydrogen bonds and van der Waals forces, which can lead to greater selectivity. nih.gov The co-administration of a CYP24A1-inhibiting tetralone compound, KD-35, with 1,25-D3 was found to markedly reduce the viability and proliferation of Caco-2 human colorectal cancer cells. nih.gov This suggests that inhibiting CYP24A1 with tetralone-based compounds could be a viable strategy to enhance the anti-tumor effects of vitamin D3. nih.gov

Structure-Activity Relationship (SAR) Studies for Drug Lead Optimization

Structure-activity relationship (SAR) analysis is a critical component of drug discovery that investigates how the chemical structure of a compound influences its biological activity. nih.govichorlifesciences.com This process is fundamental to lead optimization, where a promising but imperfect lead compound is systematically modified to enhance properties like potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net The α-tetralone scaffold has been the subject of such studies, serving as a template for the development of therapeutically active agents. researchgate.net

SAR studies on tetralone derivatives have been conducted to explore their potential in various therapeutic areas. For example, a series of C7-substituted α-tetralone derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in depression and Parkinson's disease. documentsdelivered.com These studies revealed that arylalkyloxy substitutions at the C7 position of the α-tetralone core resulted in highly potent and selective inhibitors of the MAO-B isoform. documentsdelivered.com

The general process of lead optimization using a scaffold like tetralone involves several steps:

Hit Identification: Identifying an initial compound (a "hit") with desired biological activity.

SAR Exploration: Synthesizing and testing a series of analogues by modifying specific parts of the hit structure (e.g., changing substituents, altering ring systems). nih.gov

Property Refinement: Analyzing how these structural changes affect potency, selectivity against other targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

While specific SAR studies centered exclusively on this compound are not extensively documented in the reviewed literature, the research on related tetralone derivatives demonstrates the utility of this chemical framework in drug lead optimization. researchgate.netdocumentsdelivered.com The principles of SAR and lead optimization are broadly applicable, suggesting that the 5,7-dimethyl substitution pattern could be a variable in broader SAR campaigns to fine-tune the biological activity of tetralone-based drug candidates.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| E-2-arylmethylene-1-tetralones |

| KD-35 (a 2-substituted-benzyl-6-methoxy-1-tetralone derivative) |

| C7-substituted α-tetralone derivatives |

| TNF-α (Tumor Necrosis Factor-alpha) |

| IL-6 (Interleukin-6) |

Future Directions and Emerging Research Trends for 5,7 Dimethyl 1 Tetralone

Development of Novel and Efficient Synthetic Methodologies

The synthesis of tetralone derivatives has traditionally relied on methods such as Friedel-Crafts acylation followed by intramolecular cyclization. semanticscholar.org However, future research is aimed at overcoming the limitations of these conventional routes, such as harsh reaction conditions and the use of hazardous reagents. The development of novel synthetic strategies is a key area of focus, emphasizing efficiency, selectivity, and procedural simplicity.

Table 1: Emerging Synthetic Methodologies for 5,7-Dimethyl-1-tetralone

| Methodology | Description | Potential Advantages |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions, often under mild conditions. | High selectivity, reduced energy consumption, use of non-toxic reagents. |

| One-Pot Synthesis | Combines multiple reaction steps in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, lower operational costs. |

| Stereoselective Enolate Alkylation | A method to introduce alkyl groups at a specific position with control over the 3D arrangement. | Access to specific stereoisomers, potentially leading to improved efficacy and safety. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, better heat and mass transfer, easier scalability. |

Integration of Advanced Computational Approaches in Drug Design

The integration of computational tools has revolutionized the drug discovery process, making it more efficient and targeted. jddhs.comnih.gov For this compound and its derivatives, advanced computational approaches are crucial for accelerating the identification of lead compounds and optimizing their therapeutic properties. researchgate.net

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are becoming standard practice. jddhs.com These methods allow researchers to predict how this compound-based molecules will interact with specific biological targets, providing insights into their potential mechanism of action before they are synthesized. jddhs.com Furthermore, the rise of artificial intelligence (AI) and machine learning (ML) is set to further enhance these capabilities, enabling the prediction of drug-target interactions and pharmacokinetic properties with greater accuracy. jddhs.comfrontiersin.org By building computational models, researchers can screen virtual libraries of this compound derivatives to prioritize candidates for synthesis and experimental testing, saving considerable time and resources. researchgate.net

Table 2: Computational Approaches in Drug Design for this compound

| Computational Technique | Application in Drug Design | Expected Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target. | Identification of potential protein targets and binding modes. |

| QSAR Modeling | Relates the chemical structure of molecules to their biological activity. | Design of new derivatives with enhanced potency and selectivity. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Understanding the stability of the drug-target complex and conformational changes. |

| AI/Machine Learning | Uses algorithms to analyze large datasets and make predictions. | Prediction of ADMET properties, virtual screening of large compound libraries. |

Exploration of New Biological Targets and Therapeutic Applications

The tetralone scaffold is a component of various molecules with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antipsychotic properties. researchgate.net A significant future direction for this compound is the systematic exploration of its potential against a wider range of biological targets.

High-throughput screening (HTS) of this compound and a library of its derivatives against diverse panels of enzymes, receptors, and cell lines can uncover novel therapeutic applications. This unbiased approach may reveal unexpected activities, opening new avenues for drug development. For instance, given the prevalence of the tetralone core in compounds targeting the central nervous system, exploring its potential as an antidepressant or as an inhibitor of enzymes like acetylcholinesterase for Alzheimer's disease is a logical step. researchgate.net Furthermore, investigating its efficacy against emerging infectious diseases and drug-resistant cancer cell lines could address unmet medical needs.

Sustainable and Green Chemistry Approaches in Tetralone Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. rsc.orgrsc.org Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign processes.

This involves several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or bio-based solvents.

Catalysis: Designing and utilizing highly efficient and recyclable catalysts, such as biocatalysts or supported metal catalysts, to reduce waste and improve atom economy. rsc.orgmdpi.com

Alternative Energy Sources: Employing energy-efficient technologies like microwave irradiation or sonochemistry to accelerate reactions and reduce energy consumption. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can become more cost-effective, safer, and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. rsc.orgmdpi.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. mdpi.com |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Utilizes small amounts of recyclable, non-toxic catalysts. rsc.org |

| Energy | Relies on conventional heating, which can be energy-intensive. | Uses alternative energy sources like microwaves or ultrasound. rsc.org |

| Waste | Can generate significant amounts of hazardous waste. | Designed for high atom economy to minimize byproducts. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.